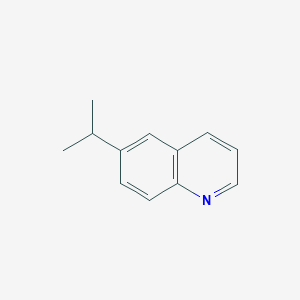

6-Isopropylquinoline

描述

6-Isopropylquinoline (CAS: 135-79-5) is a substituted quinoline derivative with the molecular formula C₁₂H₁₃N and a molecular weight of 171.24 g/mol . Its IUPAC name is 6-(1-methylethyl)quinoline, and it is characterized by an isopropyl group at the 6-position of the quinoline ring. Key physicochemical properties include a boiling point of 271.5 ± 9.0 °C at 760 mmHg, a density of 1.0 ± 0.1 g/cm³, and a logP value of 3.42, indicating moderate lipophilicity . The compound is commercially available through suppliers like AK Scientific, Inc., and is utilized in organic synthesis, catalysis, and pharmaceutical research .

属性

IUPAC Name |

6-propan-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCQEIXYLHACJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047465 | |

| Record name | 6-(1-Methylethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid with an earthy, woody odor; [Bedoukian Research MSDS] | |

| Record name | 6-Isopropylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 6-Isopropylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135-79-5 | |

| Record name | 6-Isopropylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Isopropylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-(1-Methylethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(isopropyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ISOPROPYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GE3N8WV7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Stoichiometry

The synthesis of 2-methyl-3-hydroxy-6-isopropylquinoline-4-carboxylic acid, a prototypical this compound derivative, begins with the condensation of cumidine (isopropyl aniline), oxammonium hydrochloride , and trichloroaldehyde in the presence of inorganic salts. This step forms a cyclized intermediate, 5-sec-propyl-isatin , which subsequently undergoes ring closure with monochloroacetone to yield the target compound. The reaction proceeds via:

-

Acid-catalyzed condensation to form an imine intermediate.

-

Cyclization under acidic conditions to generate the isatin core.

-

Nucleophilic attack by monochloroacetone, followed by dehydration to establish the quinoline ring.

Critical stoichiometric ratios include:

Temperature and Catalyst Effects

Yields for the isatin intermediate and final quinoline derivative are highly temperature-dependent (Table 1):

Table 1: Yield Variation with Reaction Temperature

| Step | Temperature (°C) | Intermediate Yield (%) | Final Product Yield (%) |

|---|---|---|---|

| Isatin formation | 50 | 39 | - |

| Isatin formation | 70 | 69 | - |

| Isatin formation | 100 | 80 | - |

| Quinoline synthesis | 50 | - | 41 |

| Quinoline synthesis | 80 | - | 81 |

| Quinoline synthesis | 100 | - | 90 |

Data sourced from Examples 1–3 in CN1884264A.

Higher temperatures () during both isatin formation and quinoline cyclization maximize yields by accelerating reaction kinetics and reducing side-product accumulation. The use of sodium sulfate as a dehydrating agent in the condensation step further enhances efficiency by shifting equilibrium toward imine formation.

Solvent and Acid Selection

The patent specifies hydrochloric acid (30% aqueous) for protonating intermediates and sulfuric acid (70% concentration) for cyclization. Polar aprotic solvents like DMF improve solubility of aromatic reactants, while aqueous workup steps facilitate isolation of crystalline products.

Advanced Catalytic Methods for Quinoline Frameworks

Comparative Analysis of Reducing Agents

The patent highlights the superiority of LiAlH₄ over NaBH₄ for carbonyl reductions in quinoline syntheses. At , LiAlH₄ achieves quantitative reduction of ketones to alcohols, whereas NaBH₄ fails under identical conditions. This finding underscores the importance of selecting high-activity reductants for electron-deficient aromatic systems.

Industrial Scalability and Process Economics

Raw Material Costs and Availability

The condensation-cyclization route offers distinct advantages:

-

Cumidine : Commodity chemical priced at $12–15/kg (2025 estimates).

-

Monochloroacetone : Bulk pricing of $8–10/kg, with stable supply chains.

In contrast, palladium-catalyzed methods incur higher costs due to:

化学反应分析

Oxidation Reactions

The isopropyl group and aromatic ring undergo oxidation under controlled conditions:

Mechanistic Insights :

-

FeCl₃-catalyzed oxidation proceeds via a radical intermediate, where O₂ acts as the terminal oxidant .

-

Acidic KMnO₄ targets the benzylic C–H bond of the isopropyl group, forming a ketone without ring degradation .

Reduction Reactions

Reduction predominantly occurs at the heteroaromatic ring:

Steric Effects :

The 6-isopropyl group hinders approach of bulkier catalysts (e.g., Rh/Al₂O₃), favoring Pd-based systems for selective reductions .

Electrophilic Substitution

The electron-deficient ring directs electrophiles to specific positions:

Electronic Influence :

-

The isopropyl group exhibits weak electron-donating effects via hyperconjugation, slightly activating the 5- and 7-positions .

Nucleophilic and Transition Metal-Catalyzed Reactions

Catalytic Challenges :

Ring Functionalization via Multicomponent Reactions

Recent advances highlight its use in synthesizing polycyclic systems:

Mechanism :

科学研究应用

Medicinal Chemistry

6-Isopropylquinoline is recognized for its role in the design of antimalarial drugs. Notably, it serves as a precursor to compounds like chloroquine and mefloquine, which are pivotal in malaria treatment. Research has demonstrated that modifications at the C-6 position can enhance the efficacy against Mycobacterium tuberculosis, with certain derivatives exhibiting promising anti-TB activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 6-Chloro derivative | 16 | M. tuberculosis |

| 6-Bromo derivative | >32 | Non-replicating M. tb. |

| 6-Iodo derivative | >51 | Non-replicating M. tb. |

Antimicrobial Properties

The compound's structural framework is conducive to developing new antibiotics targeting resistant strains of bacteria. The ability to modify the quinoline structure allows researchers to create derivatives with enhanced antimicrobial properties, making it a valuable candidate in combating bacterial infections .

Organic Synthesis

In synthetic organic chemistry, this compound is utilized as a building block for creating complex organic compounds. Its derivatives are often employed in various synthetic pathways, including oxidation and substitution reactions, leading to the formation of quinoline N-oxide and halogenated quinolines .

Analytical Chemistry

Due to its well-defined chemical properties, this compound is used as a standard or reagent in various chemical analyses. It plays a crucial role in calibrating analytical instruments and validating analytical methods due to its stability and reproducibility .

Antiviral Activity

Recent studies have highlighted the potential of isoquinoline derivatives, including this compound, as antiviral agents against viruses like SARS-CoV-2. In silico studies have shown promising results regarding their mechanism of action and structure-activity relationships, paving the way for future antiviral drug development .

Synthesis of Bioactive Compounds

A notable case study involves the synthesis of biologically active quinolines from this compound derivatives. Researchers have successfully synthesized compounds with antibacterial, anticancer, and anti-inflammatory activities through various synthetic strategies, demonstrating the versatility of this compound in developing new therapeutic agents .

作用机制

The mechanism of action of 6-Isopropylquinoline and its derivatives involves interaction with specific molecular targets and pathways. For instance, in antimalarial applications, the compound interferes with the heme detoxification process in malaria-causing parasites, leading to their death. In antitumor applications, it targets specific pathways involved in cancer cell proliferation and induces apoptosis.

相似化合物的比较

6-Methylquinoline

- Structural Differences : The 6-position substituent is a methyl group instead of isopropyl.

8-Quinoline Derivatives

- Pharmacological Similarity: 8-Quinoline derivatives exhibit higher structural similarity to antipsychotics like risperidone and ketanserin, whereas 6-isopropylquinoline aligns more closely with ziprasidone, suggesting substituent position influences target affinity .

- Synthetic Utility: this compound undergoes selective hydrogenation to yield tetrahydroquinoline derivatives (67% yield), while 2,4-dimethylquinoline achieves higher yields (77%), indicating steric and electronic effects of substituents on reactivity .

Physicochemical and Reactivity Profiles

- Reactivity : Bulkier substituents (e.g., isopropyl) may hinder catalytic hydrogenation efficiency compared to smaller groups (e.g., methyl) .

Pharmacological and Toxicological Profiles

- This compound: Limited evidence of genotoxicity in vivo, though cytotoxicity in bone marrow was observed at high doses (2,000 mg/kg bw) . No mutagenicity was detected in micronucleus assays, but metabolite accessibility to target tissues remains uncertain .

生物活性

6-Isopropylquinoline (C₁₂H₁₃N) is a quinoline derivative that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the compound's biological properties, including its antimicrobial, antiviral, and cytotoxic effects, supported by relevant data tables and case studies.

This compound is characterized by the presence of an isopropyl group at the 6-position of the quinoline ring. Its molecular structure contributes to its solubility and reactivity, influencing its biological activity. The compound has been noted for its relatively low solubility in water but better solubility compared to other naphthalene derivatives, which can affect its bioavailability and efficacy in biological systems .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The structure-activity relationship (SAR) studies suggest that modifications at the 6-position can enhance antimicrobial potency, highlighting the importance of substituent groups in determining biological efficacy .

2. Antiviral Activity

This compound has also been evaluated for its antiviral properties, particularly against Enterovirus D68 (EV-D68), which is known for causing respiratory illnesses in children. A study reported that certain analogs of quinoline derivatives, including this compound, demonstrated antiviral activity with effective concentrations ranging from 0.05 to 0.10 µM against various strains of EV-D68. The mechanism involves interaction with the viral protein VP1, inhibiting viral replication .

3. Cytotoxicity Studies

In addition to its antimicrobial and antiviral effects, cytotoxicity assays have been conducted to assess the safety profile of this compound. The LD50 values indicate moderate toxicity levels:

| Test | Species | LD50 (mg/kg) |

|---|---|---|

| Oral | Rat | 1536 |

| Dermal | Rabbit | 160 |

These results suggest that while the compound exhibits promising biological activities, caution is warranted due to its potential toxicity upon exposure .

Case Study: Antiviral Efficacy Against EV-D68

A recent study focused on the development of quinoline analogs as potential antiviral agents against EV-D68. Among these compounds, one derivative demonstrated significant inhibition of viral replication in vitro, supporting the hypothesis that modifications at the 6-position enhance antiviral activity. This research underscores the therapeutic potential of quinoline derivatives in treating viral infections .

Case Study: Antimicrobial Spectrum Analysis

Another investigation analyzed the antimicrobial spectrum of various substituted quinolines, including this compound. The findings revealed that compounds with hydrophobic substituents exhibited enhanced activity against Gram-positive bacteria compared to their hydrophilic counterparts. This study emphasizes the role of chemical structure in determining biological effectiveness and encourages further exploration of quinoline derivatives for pharmaceutical applications .

常见问题

Q. What are the established synthetic pathways for 6-Isopropylquinoline, and how can purity be optimized?

Methodological Answer :

- Synthesis Routes : Classical methods include the Skraup-Doebner-Von Miller quinoline synthesis, modified to introduce the isopropyl group at the 6-position via Friedel-Crafts alkylation .

- Purity Optimization : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) to monitor reaction intermediates. Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .

- Validation : Confirm purity via NMR (¹H/¹³C) and GC-MS. For reproducibility, report solvent ratios, catalyst loadings, and reaction times in full .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

- Primary Tools :

- ¹H NMR : Key signals include aromatic protons (δ 7.5–8.9 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm, doublet) .

- IR Spectroscopy : Look for C=N stretching (1600–1580 cm⁻¹) and aromatic C-H bending (750–850 cm⁻¹) .

- Mass Spectrometry : Base peak at m/z 171 (quinoline backbone) with fragmentation patterns confirming the isopropyl substituent .

- Cross-Validation : Compare data against NIST Standard Reference Database 69 for structural confirmation .

Advanced Research Questions

Q. How to resolve contradictions in reported genotoxicity data for this compound?

Methodological Answer :

- Data Discrepancy Analysis :

- In vitro vs. in vivo : In vitro assays (e.g., Ames test) may show mutagenicity due to metabolic activation artifacts, whereas in vivo studies (e.g., micronucleus assay) often report negative results .

- Mitigation Strategy : Use S9 liver homogenate for metabolic activation in vitro and cross-validate with transgenic rodent models to account for species-specific metabolism .

- Statistical Framework : Apply Fisher’s exact test to compare mutation frequencies across studies. Report confidence intervals (95% CI) to quantify uncertainty .

Q. How to design a mechanistic study to investigate the biological activity of this compound?

Methodological Answer :

- Hypothesis-Driven Approach :

Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP1A2) .

Cellular Models : Test cytotoxicity in HepG2 cells (MTT assay) and correlate with ROS (Reactive Oxygen Species) generation via DCFH-DA staining .

- Controls : Include positive controls (e.g., α-naphthoflavone for CYP inhibition) and solvent controls (DMSO ≤0.1%) .

Q. How to address challenges in quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer :

- Analytical Workflow :

- Calibration : Use deuterated internal standards (e.g., this compound-d₇) to correct for matrix effects. Report LOD (Limit of Detection) and LOQ (Limit of Quantitation) .

Data-Driven Research Frameworks

How to apply the PICO framework to structure a research question on this compound’s therapeutic potential?

Methodological Answer :

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ values.

- Error Handling : Report SEM (Standard Error of the Mean) and use ANOVA with post-hoc Tukey test for multi-group comparisons .

- Data Transparency : Share raw datasets in repositories like Zenodo to enable meta-analyses .

Tables: Key Data for Reference

Q. Table 1. Genotoxicity Data for this compound

| Assay Type | Result (In vivo) | Result (In vitro) | Reference |

|---|---|---|---|

| Ames Test | Negative | Positive (with S9) | |

| Micronucleus Test | Negative | N/A |

Q. Table 2. Spectral Signatures (NIST Data)

| Technique | Key Peaks/Patterns | Reference |

|---|---|---|

| ¹H NMR | δ 1.3 (d, 6H, isopropyl), δ 8.2 (s, H-2) | |

| IR | 1585 cm⁻¹ (C=N stretch) |

Q. Guidelines for Researchers

- Ethical Data Use : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating questions .

- Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) and share protocols via platforms like protocols.io .

- Critical Analysis : Cross-reference findings with EFSA/JECFA evaluations to contextualize safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。